4-Chloro-3-formylbenzonitrile
Overview
Description
4-Chloro-3-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro group at the fourth position and a formyl group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-formylbenzonitrile can be synthesized through several methods. One common route involves the reaction of 4-chlorobenzonitrile with a formylating agent such as dimethylformamide and phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-formylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: 4-Chloro-3-hydroxymethylbenzonitrile.
Oxidation: 4-Chloro-3-carboxybenzonitrile.
Scientific Research Applications
4-Chloro-3-formylbenzonitrile is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitriles.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-formylbenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylbenzonitrile
- 4-Chloro-3-nitrobenzonitrile
- 4-Chloro-3-hydroxybenzonitrile
Uniqueness
4-Chloro-3-formylbenzonitrile is unique due to the presence of both a chloro and a formyl group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHVSUFKIQVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544012 | |
Record name | 4-Chloro-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105191-41-1 | |
Record name | 4-Chloro-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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